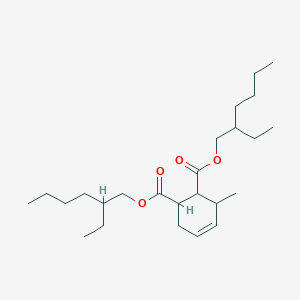
Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate: is an organic compound that belongs to the class of esters. It is characterized by the presence of two 2-ethylhexyl groups attached to a 3-methylcyclohex-4-ene-1,2-dicarboxylate core. This compound is often used as a plasticizer, which means it is added to materials to increase their flexibility, workability, and durability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate typically involves the esterification of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid with 2-ethylhexanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate can undergo oxidation reactions, particularly at the alkyl side chains.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It can participate in substitution reactions where one of the ester groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or alkanes can be formed.
Substitution: The products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a plasticizer in the production of flexible polymers.
- Acts as a solvent in certain chemical reactions.
Biology:
- Investigated for its potential effects on biological membranes due to its plasticizing properties.
Medicine:
- Studied for its potential use in drug delivery systems where flexibility and durability of the carrier material are crucial.
Industry:
- Widely used in the manufacture of flexible PVC products, such as cables, flooring, and medical devices.
Wirkmechanismus
Molecular Targets and Pathways: Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate exerts its effects primarily by integrating into polymer matrices, thereby increasing their flexibility and durability. It interacts with the polymer chains, reducing intermolecular forces and allowing the chains to move more freely. This results in enhanced flexibility and workability of the material.
Vergleich Mit ähnlichen Verbindungen
Bis(2-ethylhexyl) phthalate: Another widely used plasticizer with similar properties but different chemical structure.
Diisononyl phthalate: Used as a plasticizer with a different alkyl chain length.
Dioctyl terephthalate: A non-phthalate plasticizer with similar applications.
Uniqueness: Bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Its ability to provide flexibility and durability to polymers while maintaining stability under various conditions makes it a valuable compound in multiple applications.
Eigenschaften
CAS-Nummer |
63407-84-1 |
|---|---|
Molekularformel |
C25H44O4 |
Molekulargewicht |
408.6 g/mol |
IUPAC-Name |
bis(2-ethylhexyl) 3-methylcyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C25H44O4/c1-6-10-14-20(8-3)17-28-24(26)22-16-12-13-19(5)23(22)25(27)29-18-21(9-4)15-11-7-2/h12-13,19-23H,6-11,14-18H2,1-5H3 |
InChI-Schlüssel |
PFEQJAQEYJWFTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)COC(=O)C1CC=CC(C1C(=O)OCC(CC)CCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



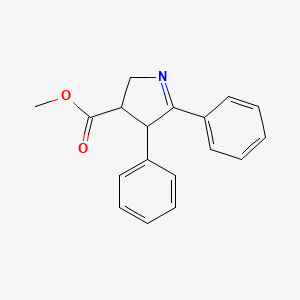
![3-[2-(Piperazin-1-yl)phenyl]propanoic acid](/img/structure/B14509819.png)
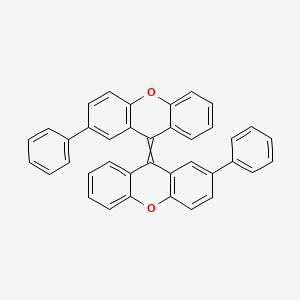
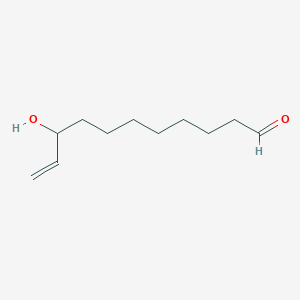
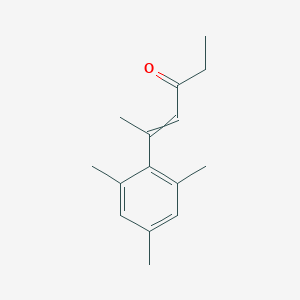
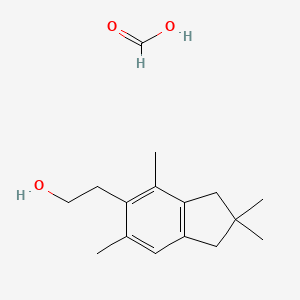
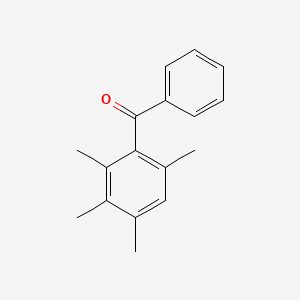
![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)

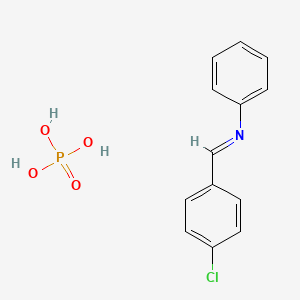

![3'-Methoxyspiro[fluorene-9,2'-oxirane]](/img/structure/B14509869.png)
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
